molecular formula C13H15ClN2O3S B13957808 2-Chloro-5-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid

2-Chloro-5-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid

Cat. No.: B13957808
M. Wt: 314.79 g/mol
InChI Key: IAZFCLJLGSILNX-UHFFFAOYSA-N
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Description

2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with the molecular formula C₁₃H₁₅ClN₂O₃S It is known for its unique chemical structure, which includes a chloro-substituted benzoic acid core and a thioxomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 3-methyl-1-oxobutylamine.

    Formation of Intermediate: The initial step involves the reaction of 2-chlorobenzoic acid with thioxomethyl chloride under basic conditions to form an intermediate compound.

    Amidation: The intermediate is then reacted with 3-methyl-1-oxobutylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Various substituted benzoic acids.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]methyl]amino]-benzoic acid
  • 2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]ethyl]amino]-benzoic acid

Uniqueness

2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid is unique due to the presence of the thioxomethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H15ClN2O3S

Molecular Weight

314.79 g/mol

IUPAC Name

2-chloro-5-(3-methylbutanoylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C13H15ClN2O3S/c1-7(2)5-11(17)16-13(20)15-8-3-4-10(14)9(6-8)12(18)19/h3-4,6-7H,5H2,1-2H3,(H,18,19)(H2,15,16,17,20)

InChI Key

IAZFCLJLGSILNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC(=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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